4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1396757-52-0
VCID: VC5299119
InChI: InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471

4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

CAS No.: 1396757-52-0

VCID: VC5299119

Molecular Formula: C23H26N2O4

Molecular Weight: 394.471

* For research use only. Not for human or veterinary use.

4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile - 1396757-52-0

Description

The compound 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that incorporates several functional groups, including a benzonitrile backbone, a piperidine ring, and a dimethoxybenzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.

Key Features:

  • Chemical Structure: The compound features a benzonitrile core linked to a piperidine ring via a methoxy group, with the piperidine further substituted by a 2,4-dimethoxybenzoyl group.

  • Potential Applications: Given its structural complexity, it may have applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways.

Synthesis and Characterization

The synthesis of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile likely involves multi-step organic reactions. Common approaches might include:

  • Benzonitrile Core Formation: Starting with a suitable benzonitrile precursor, such as 4-bromobenzonitrile, which can undergo nucleophilic substitution reactions.

  • Piperidine Ring Modification: Introduction of the piperidine ring and its substitution with a dimethoxybenzoyl group could involve acylation reactions followed by alkylation steps.

  • Methoxy Linkage Formation: The methoxy linkage between the piperidine and the benzonitrile core might be established through etherification reactions.

Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) could be used as solvents due to their ability to dissolve a wide range of organic compounds.

  • Catalysts: Potassium carbonate (K2CO3) or sodium hydride (NaH) might be employed as bases to facilitate the reaction.

Spectroscopic Analysis

Spectroscopic techniques are crucial for characterizing the compound:

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups such as the nitrile (CN), ester (C=O), and ether (C-O) linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Helps confirm the molecular weight and structure by analyzing fragmentation patterns.

Potential Biological Activities

While specific biological activities of 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile are not well-documented, compounds with similar structures have shown potential in various therapeutic areas:

  • Neurological Disorders: Piperidine derivatives have been explored for their cholinergic activity, which could be relevant in treating conditions like Alzheimer's disease.

  • Cancer Therapy: The presence of a benzoyl group might confer antileukemic properties, as seen in related compounds.

CAS No. 1396757-52-0
Product Name 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Molecular Formula C23H26N2O4
Molecular Weight 394.471
IUPAC Name 4-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
Standard InChI InChI=1S/C23H26N2O4/c1-27-20-7-8-21(22(13-20)28-2)23(26)25-11-9-19(10-12-25)16-29-15-18-5-3-17(14-24)4-6-18/h3-8,13,19H,9-12,15-16H2,1-2H3
Standard InChIKey MLMJEOHDZUBAJP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N)OC
Solubility not available
PubChem Compound 71784988
Last Modified Jul 23 2023

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